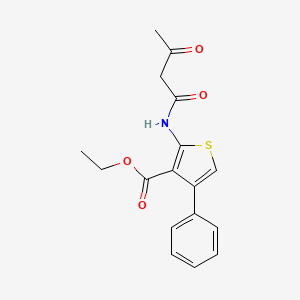

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCMUTDTRYPLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the esterification process. The key steps include:

Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or alkaline conditions:

-

Ester hydrolysis yields the corresponding carboxylic acid, pivotal for further derivatization.

-

Amide hydrolysis requires harsher conditions due to the stability of the amide bond.

Nucleophilic Additions at the Ketone Group

The 3-oxobutanamido moiety undergoes nucleophilic additions:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Hydrazine | Ethanol, RT | Formation of hydrazone derivatives | |

| Grignard Reagents | THF, 0°C → RT | Tertiary alcohol derivatives |

-

Hydrazones are precursors for heterocyclic syntheses (e.g., pyrazoles).

-

Grignard additions expand the carbon skeleton for drug-discovery applications.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Conditions | Catalyst/Reagent | Product | References |

|---|---|---|---|

| Acid Catalysis | H₂SO₄, heat | Thiophene-fused β-lactam derivatives | |

| Base-Mediated | NaH, DMF | Pyrrolidine-thiophene hybrid structures |

-

Cyclization exploits the proximity of the amide and ketone groups.

-

Products are explored for antimicrobial and anticancer activity .

Ester to Amide Conversion

The ethyl ester undergoes aminolysis with primary amines:

-

Catalyzed by carbodiimides (e.g., DCC) for peptide-like bond formation.

Thiophene Ring Functionalization

Electrophilic substitution occurs at the thiophene ring’s α-position:

| Reaction | Reagent | Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiophene derivative | |

| Sulfonation | SO₃, DCM | Thiophene sulfonic acid analog |

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl-thiophene conjugates | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted thiophene derivatives |

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Achieved through the Gewald reaction involving a ketone, cyanoacetamide, and sulfur.

- Introduction of the Phenyl Group : Conducted via Friedel-Crafts acylation using a phenyl halide and a Lewis acid catalyst.

- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .

Medicinal Chemistry

This compound serves as a building block for synthesizing potential pharmaceutical agents targeting inflammatory and infectious diseases. Its structure allows for modifications that enhance biological activity, making it a valuable compound in drug development.

Materials Science

This compound is explored for its electronic properties, with potential applications in organic semiconductors and photovoltaic cells. Its thiophene structure contributes to favorable charge transport characteristics, which are essential for efficient electronic devices .

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and cellular pathways. The compound's functional groups enable it to engage in specific interactions with enzymes, modulating their activity and providing insights into biochemical mechanisms .

Industrial Applications

The compound is utilized in synthesizing dyes, pigments, and other specialty chemicals due to its versatile reactivity and stability under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s amido and ester functional groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the thiophene core. Key examples include:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Physicochemical Properties

- Solubility: The ethyl carboxylate group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) across all derivatives.

- Stability : Thioureido and oxobutanamido derivatives show moderate stability under ambient conditions but require protection from moisture .

Biological Activity

Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C16H17N1O3S1

- Molecular Weight : 331.39 g/mol

- CAS Number : 568559-93-3

The compound features a thiophene ring substituted with a phenyl group and an amide functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as:

- Condensation Reactions : Combining thiophene derivatives with amides.

- Cyclization : Formation of the thiophene ring through cyclization reactions.

- Esterification : Finalizing the structure by esterifying the carboxylic acid group.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing the thiophene moiety have been evaluated for their ability to inhibit cancer cell proliferation in various assays.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10 | Breast Cancer Cells |

| Compound B | 5 | Lung Cancer Cells |

| This compound | TBD | TBD |

The proposed mechanism of action includes:

- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in cancer cell growth, such as protein kinases.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

-

Study on Antitumor Activity :

- A study evaluated the efficacy of this compound against various cancer cell lines. The compound showed promising results in vitro, indicating potential for further development as an anticancer agent.

-

Pharmacokinetics and Toxicology :

- Research on the pharmacokinetics revealed favorable absorption and distribution characteristics. However, toxicity assessments are ongoing to determine safe dosage levels for clinical applications.

Q & A

Q. Methodological Note :

- Step 1 : React 3-oxobutanamide with elemental sulfur and a nitrile (e.g., ethyl cyanoacetate) under acidic conditions.

- Step 2 : Cyclize the intermediate under heat to form the thiophene ring.

- Step 3 : Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).

Basic: What spectroscopic methods confirm the structure of this compound?

Q. Key techniques :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.17–7.37 ppm for the phenyl group ).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm) and amide N-H stretches (~3300 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight.

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in a cool, dry place away from oxidizing agents.

Advanced: How is X-ray crystallography applied to resolve its crystal structure?

Q. Workflow :

- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation).

- Structure Solution : Employ SHELXT (direct methods) for phase determination .

- Refinement : Optimize with SHELXL , adjusting thermal parameters and resolving disorder (e.g., using PART instructions for split positions) .

- Validation : Check R-factors (<5%) and validate geometry with ORTEP-3 for graphical representation .

Case Study : For similar thiophene derivatives, anisotropic displacement parameters and hydrogen bonding networks are critical for confirming molecular packing .

Advanced: How can reaction conditions be optimized for higher yield?

Q. Strategies :

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during Gewald synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Q. Approach :

- Substituent Variation : Synthesize analogs with modified phenyl, oxobutanamido, or ester groups.

- Bioassays : Test antimicrobial activity via MIC assays (Clinical and Laboratory Standards Institute guidelines) against Gram-positive/negative bacteria .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Example : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show enhanced activity when electron-withdrawing groups are introduced on the phenyl ring .

Advanced: How to resolve contradictions in crystallographic or spectral data?

Q. Data Discrepancy Solutions :

- Crystallography : Check for twinning (e.g., using PLATON’s TWIN check) or disorder. Re-refine with restraints for flexible moieties .

- NMR Ambiguities : Use 2D techniques (COSY, HSQC) to assign overlapping signals.

- Mass Spec : Compare isotopic patterns with theoretical distributions to confirm molecular formula.

Case : In thiophene derivatives, dynamic NMR effects (e.g., ring puckering) may cause unexpected splitting; variable-temperature NMR can clarify .

Advanced: How to design experiments to assess antimicrobial mechanisms?

Q. Protocol :

- Time-Kill Assays : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.

- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to test membrane disruption.

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., β-lactamases) via spectrophotometric assays .

Validation : Cross-correlate with cytotoxicity assays (e.g., MTT on mammalian cells) to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.